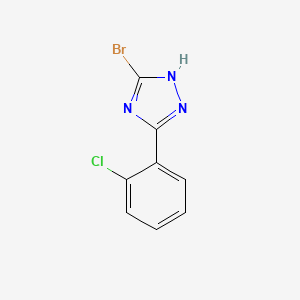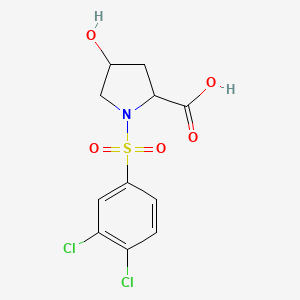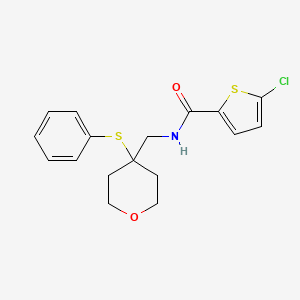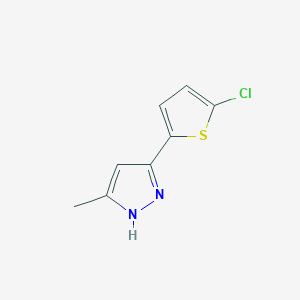
3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole (BCT) is an important triazole molecule that has been widely studied for its various applications in the fields of science and technology. BCT is a heterocyclic compound composed of nitrogen, bromine, and chlorine atoms. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. BCT has been extensively studied for its unique properties, such as its high thermal stability, low toxicity, and low cost.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities :
- Research has shown that certain derivatives of 1,2,4-triazole possess significant antimicrobial activities. For instance, compounds synthesized using 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated substantial inhibition of bacterial and fungal growth, suggesting the potential of 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole in similar applications (Purohit et al., 2011).
Antibacterial Properties :
- Novel derivatives of 1,2,4-triazole have been prepared and screened for antibacterial activity. This includes compounds related to 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole, indicating its potential utility in developing new antibacterial agents (Plech et al., 2011).
Synthesis of Heterocyclic Systems :
- The compound is valuable in synthesizing heterocyclic systems, which have shown antibacterial activities. This includes the synthesis of various triazolo and thiadiazine derivatives using 1,2,4-triazoles as a core structure (Hui et al., 2000).
Antioxidant and Antiradical Activities :
- Derivatives of 1,2,4-triazole have been synthesized and screened for their antioxidant and antiradical activities. This highlights the compound's potential role in creating antioxidants (Bekircan et al., 2008).
Enzyme Inhibition Studies :
- 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole and its derivatives have been explored for their potential in inhibiting enzymes like lipase and α-glucosidase, suggesting applications in biochemical research or therapeutic development (Bekircan et al., 2015).
Structural and Spectroscopic Studies :
- The compound and its derivatives have been subject to structural and spectroscopic studies, providing insight into their molecular configurations and potential for various applications (Şahin et al., 2014).
Cyclocondensation Reactions :
- Studies on cyclocondensation reactions involving similar triazole compounds have been conducted, offering a pathway for synthesizing novel heterocyclic structures (Sakhno et al., 2011).
Halogen Bonding in Crystal Structures :
- The structural analysis of 1,2,4-triazole derivatives, including the study of halogen bonding, adds to the understanding of molecular interactions and crystal engineering (Mirosław et al., 2015).
Corrosion Inhibition :
- Research has explored the use of triazole derivatives as corrosion inhibitors, potentially applicable to 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole (Lagrenée et al., 2002).
Biological Activity in Cancer Research :
- Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines, suggesting possible applications in cancer research (Liu et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-3-(2-chlorophenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCWQKLIWMURPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)
![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)
![(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432852.png)

![N-[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2432854.png)



![6-Cyano-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2432862.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2432863.png)
![5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2432867.png)

![Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2432870.png)